molecular formula C9H11NO4 B1675098 Levodopa CAS No. 59-92-7

Levodopa

Katalognummer B1675098
CAS-Nummer: 59-92-7
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: WTDRDQBEARUVNC-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levodopa, also known as L-DOPA, is a dopamine precursor used in the management of Parkinson’s disease, often in combination with carbidopa . It is the most potent medication for Parkinson’s disease (PD) and its development in the late 1960s represents one of the most important breakthroughs in the history of medicine .


Synthesis Analysis

Levodopa can be synthesized through various methods. One method involves the use of 2-amino-3-(3-chloro-4-hydroxyphenyl)propionic acid, sodium nitrate solution, 2-methylcyclohexanol solution, and N-bromoacetamide . Another method involves the use of a dual fluorimetric sensor for the simultaneous analysis of levodopa and pyridoxine .


Molecular Structure Analysis

The molecular formula of Levodopa is C9H11NO4 . It is an amino acid analogue belonging to the class of catecholamine compounds .


Chemical Reactions Analysis

Levodopa shows particular pharmacokinetics including an extensive presystemic metabolism, overcome by the combined use of extracerebral inhibitors of the enzyme l-amino acid decarboxylase . It is absorbed in the blood from the small intestine and travels through the blood to the brain, where it is converted into dopamine .


Physical And Chemical Properties Analysis

Levodopa has specific physical and chemical properties. Due to its low stability, the unambiguous determination of Levodopa in plant matrices requires appropriate technologies .

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Treatment

  • Field : Neurology
  • Application : Levodopa is the most effective drug for Parkinson’s disease . It acts as a dopamine prodrug that can cross the blood–brain barrier, whereas dopamine itself cannot .

Chromatography-Based Methods in Biological Samples

  • Field : Analytical Sciences
  • Application : Levodopa analysis by chromatography-based methods in biological matrices .
  • Methods : The contents for method development and validation were summarized and analyzed . Sample was mainly pretreated by protein precipitation . Separation was usually achieved using methanol or acetonitrile:water (with formic acid) on C18 columns .
  • Results : For Levodopa, the calibration range was 2.5–10,000 ng/mL, the matrix effect and its coefficient of variation was 85–115 and –9.0–8.5%, and the recovery was 66.8–127.0% .

Pharmacokinetics Study in Rat Following Intranasal Delivery

  • Field : Pharmacokinetics
  • Application : A rapid High Performance Liquid Chromatography (HPLC) method was validated in presence of internal standard to determine pharmacokinetic parameters following levodopa administration to rats .
  • Methods : Levodopa was administered to rats in three different intravenous solution, intranasal solution and intranasal thermosensitive gel groups .
  • Results : Pharmacokinetic parameters including bioavailability of 75 and 85% with mean residence time of 78 and 94 min were estimated for intranasal solution and thermosensitive gel .

Improving the Delivery of Levodopa in Parkinson’s Disease

  • Field : Pharmacology
  • Application : The study focuses on improving the delivery of Levodopa in Parkinson’s disease .
  • Methods : The study examines the problems associated with the administration of Levodopa in Parkinson’s disease and how the use of novel technologies and delivery devices is leading to a more consistent and sustained Levodopa delivery .
  • Results : The study suggests that novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral Levodopa therapy .

Deep Brain Stimulation and L-DOPA Therapy

  • Field : Neurology
  • Application : The study discusses the concepts of action and clinical applications of Deep Brain Stimulation and L-DOPA Therapy in Parkinson’s Disease .
  • Methods : The study presents emerging data on the presumable mechanisms of DBS in patients with PD and discusses the pathophysiological similarities and differences in the effects of DBS in comparison to dopaminergic medication .
  • Results : The study outlines the perioperative algorithms for PD patients before and directly after the implantation of DBS electrodes and strategies for the reduction of side effects and optimization of motor and non-motor symptoms .

Neuroprotective Effects of Levodopa

  • Field : Neurobiology
  • Application : The study investigates the neuroprotective effects of Levodopa .
  • Methods : The study reviews in vitro studies demonstrating that high doses of Levodopa can be toxic to dopaminergic neurons in cell culture .
  • Results : The study reports that many in vivo studies could not find evidence of Levodopa-induced neurodegeneration in normal rodents, primates, and nonparkinsonian humans, and some have even reported neuroprotective effects of Levodopa on midbrain dopaminergic neurons .

Restless Legs Syndrome (RLS) Treatment

  • Field : Neurology
  • Application : Levodopa is used to manage the symptoms of Restless Legs Syndrome (RLS), a neurological disorder characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations .
  • Methods : Levodopa is administered orally before bedtime to help manage the symptoms, which are often worse at night .

Dopa-Responsive Dystonia (DRD) Treatment

  • Field : Neurology
  • Application : Levodopa is used in the treatment of Dopa-Responsive Dystonia (DRD), a condition characterized by dystonia and a dramatic response to low dose levodopa .
  • Methods : Levodopa is administered orally. The dosage is adjusted based on the individual’s symptoms .
  • Results : Levodopa treatment can result in a dramatic and sustained improvement in motor function in individuals with DRD .

Investigation of Neuroprotective Effects

  • Field : Neurobiology
  • Application : Levodopa is being investigated for its potential neuroprotective effects .
  • Methods : Various in vitro and in vivo studies have been conducted to investigate the potential neuroprotective effects of Levodopa .
  • Results : Some studies have reported potential neuroprotective effects of Levodopa on midbrain dopaminergic neurons .

Safety And Hazards

Levodopa is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Future directions for Levodopa treatment include the use of novel technologies and delivery devices leading to a more consistent and sustained Levodopa delivery with the aim of controlling motor function as well as non-motor symptoms . The recognition of different Levodopa toxic response patterns can be difficult on a clinical basis alone and simultaneous monitoring of the Levodopa concentration–effect relationship may prove useful to disclose the underlying mechanism and in planning the correct management .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Record name L-DOPA
Source Wikipedia
URL https://en.wikipedia.org/wiki/L-DOPA
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65170-01-6
Record name L-Tyrosine, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65170-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023209
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Levodopa
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15098
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Levodopa

Color/Form

Colorless to white crystals or crystalline powder; needles from water

CAS RN

59-92-7
Record name DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levodopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levodopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284-286 °C, 285 °C
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levodopa
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levodopa
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Levodopa
Reactant of Route 4
Levodopa
Reactant of Route 5
Levodopa
Reactant of Route 6
Reactant of Route 6
Levodopa

Citations

For This Compound
218,000
Citations
O Hornykiewicz - Journal of neurology, 2010 - Springer
… Besides the above highlights in the history of levodopa, the article also cites … DA, levodopa and PD. Today, the concept of DA replacement with levodopa is uncontested, with levodopa …
Number of citations: 237 link.springer.com
RA Hauser - European neurology, 2009 - karger.com
… the peripheral levodopa half-life and increase CNS bioavailability. Levodopa combined with DDC inhibition is the current standard method of delivering levodopa for symptomatic …
Number of citations: 246 karger.com
M Contin, P Martinelli - Journal of neurology, 2010 - Springer
… of levodopa peripheral pharmacokinetics and main observed changes in the levodopa concentration–… Available clinically practical strategies to optimise levodopa pharmacokinetics and …
Number of citations: 248 link.springer.com
Parkinson Study Group - New England Journal of Medicine, 2004 - Mass Medical Soc
… This study assessed the effect of levodopa on the rate of progression of Parkinson's disease… greater with levodopa than placebo (–6 percent among those receiving levodopa at 150 mg …
Number of citations: 162 www.nejm.org
S Fahn - Neurology, 1996 - AAN Enterprises
… This suspicion that levodopa might be toxic to patients … levodopa could be the responsible factors in the motor complications because this could be one overt manifestation of levodopa …
Number of citations: 228 n.neurology.org
MD Yahr, RC Duvoisin, MJ Schear… - Archives of …, 1969 - jamanetwork.com
… Consequent¬ ly, the effect of levodopa as the sole therapeutic agent could be evaluated in 32 patients and the effect of levodopa in combination with anticholinergic agents in 28. …
Number of citations: 777 jamanetwork.com
CW Olanow, F Stocchi - Movement Disorders, 2018 - Wiley Online Library
Levodopa is the most effective antiparkinsonian agent, but chronic treatment is associated with the development of motor complications in the majority of patients with PD. Recent …
AHV Schapira, M Emre, P Jenner… - European Journal of …, 2009 - Wiley Online Library
… levodopa, which remains the most potent oral dopaminergic treatment for PD. There are reservations about the long‐term use of levodopa, … Levodopa efficacy and duration of effect may …
Number of citations: 234 onlinelibrary.wiley.com
J Jankovic - Neurology, 2002 - AAN Enterprises
… effects of levodopa, suggested by some in vitro studies. However, there is no support for levodopa-… This review discusses possible mechanisms of levodopa-related complications and …
Number of citations: 199 n.neurology.org
JG Nutt - Movement disorders: official journal of the Movement …, 2008 - Wiley Online Library
… that complicate long-term therapy with levodopa. Motor fluctuations will predictably improve … plasma levodopa or prolong the efficacy of dopamine synthesized from exogenous levodopa…

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.